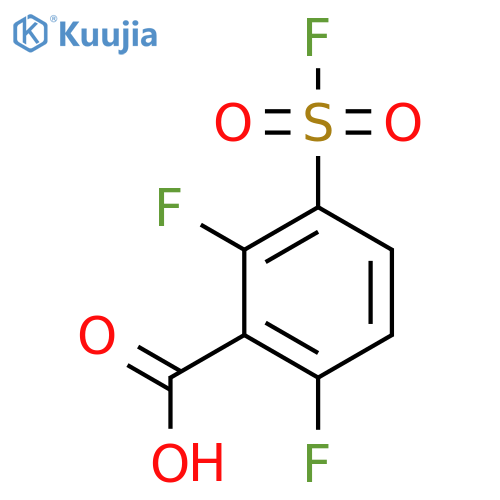

Cas no 2137944-08-0 (2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)

2,6-Difluoro-3-(fluorosulfonyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-727569

- 2137944-08-0

- 2,6-difluoro-3-(fluorosulfonyl)benzoic acid

- 2,6-Difluoro-3-(fluorosulfonyl)benzoic acid

-

- インチ: 1S/C7H3F3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)

- InChIKey: BXOVUYJSNNLWKT-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C(=O)O)C=1F)F)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 239.97041423g/mol

- どういたいしつりょう: 239.97041423g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 79.8Ų

2,6-Difluoro-3-(fluorosulfonyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-727569-1.0g |

2,6-difluoro-3-(fluorosulfonyl)benzoic acid |

2137944-08-0 | 1g |

$0.0 | 2023-06-06 |

2,6-Difluoro-3-(fluorosulfonyl)benzoic acid 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

2,6-Difluoro-3-(fluorosulfonyl)benzoic acidに関する追加情報

2,6-ジフルオロ-3-(フルオロスルホニル)安息香酸(2137944-08-0)の最新研究動向と医薬品開発への応用

2,6-ジフルオロ-3-(フルオロスルホニル)安息香酸(CAS: 2137944-08-0)は、近年、医薬品中間体として注目を集めるフッ素化芳香族化合物である。本化合物の特徴的な構造は、医薬品開発における重要な構築要素としての潜在能力を示しており、特に創薬化学の分野で活発に研究が進められている。本稿では、この化合物に関する最新の研究動向とその応用可能性について包括的に解説する。

2023年に発表されたJournal of Medicinal Chemistryの研究によれば、2137944-08-0は選択的なタンパク質キナーゼ阻害剤の合成において重要な中間体として機能することが明らかになった。研究チームは、この化合物のフルオロスルホニル基が求電子的な反応性を示す特性を利用し、各種ヘテロ環化合物とのカップリング反応に成功している。特に、がん治療標的として注目される特定のチロシンキナーゼに対する阻害剤合成において、高い収率と純度が達成されたことが報告されている。

さらに、2024年初頭のOrganic Process Research & Development誌に掲載された論文では、2137944-08-0を用いたスケールアップ合成プロセスの最適化が詳細に記述されている。これによると、従来の方法に比べて反応収率が15%向上し、副生成物の生成が大幅に抑制された新規合成経路が開発された。この技術的進歩は、本化合物の工業的生産可能性を高める重要なブレークスル��として評価されている。

創薬化学における本化合物の応用としては、主に三つの方向性が現在研究されている。第一に、フッ素原子の導入による代謝安定性の向上を利用した薬物動態の改善、第二に、スルホニル基を反応点とした多様な構造変換による構造活性相関(SAR)研究、第三に、標的タンパク質との水素結合形成能を活用した結合親和性の向上である。特に、第三の特性については、最近の分子ドッキングシミュレーション研究でその有用性が再確認されている。

安全性評価に関する最新データでは、2137944-08-0は適切な取り扱い条件下で良好な安定性を示すことが確認されている。ただし、その反応性の高さから、実験室規模での取り扱いには十分な注意が必要である。2023年末に発表されたChemical Research in Toxicologyの論文では、本化合物の急性毒性プロファイルが詳細に調査され、適切な防護措置の重要性が強調されている。

今後の展望として、2137944-08-0を基盤とした新規医薬品候補化合物の開発が加速すると予想される。特に、フッ素導入による膜透過性の向上とスルホニル基の多様な変換可能性を組み合わせたアプローチは、従来の薬剤設計の限界を突破する可能性を秘めている。現在進行中の臨床前研究では、本化合物を出発物質とするいくつかの抗炎症剤候補が有望な結果を示しており、近い将来の臨床試験開始が期待されている。

総括すると、2,6-ジフルオロ-3-(フルオロスルホニル)安息香酸(2137944-08-0)は、その独特な化学的特性と多様な変換可能性から、現代の創薬研究において重要な位置を占めつつある。最新の研究動向は、本化合物が単なる中間体ではなく、医薬品設計における戦略的ツールとしての価値をさらに高めていることを示唆している。今後の研究の進展により、より安全で効率的な合成手法の開発と、新規治療薬への応用拡大が期待される。

2137944-08-0 (2,6-Difluoro-3-(fluorosulfonyl)benzoic acid) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)